N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCIYWMYIBXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where there is a deficiency of acetylcholine, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Research Implications
Further studies should explore radiolabeling (e.g., 11C/18F) for PET imaging or therapeutic modification for CNS disorders. Structural analogs from and highlight the role of substituent bulk and electronic effects in tuning solubility and receptor engagement.
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, a complex sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its interactions with various receptors and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a piperazine ring, methoxyphenyl group, and sulfonamide moiety. The IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide, with a molecular formula of C21H30N4O5S. Its molecular weight is approximately 446.56 g/mol.
Interaction with Receptors:
The primary mechanism through which this compound exerts its biological effects is via interaction with alpha-1 adrenergic receptors (α1-ARs). These interactions can influence various physiological responses, including:
- Cardiovascular Effects: The compound has been shown to potentially treat conditions such as cardiac hypertrophy, hypertension, and heart failure by modulating α1-AR activity.
- Neurological Effects: Its role in treating neurological disorders is supported by studies indicating that it may affect neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, it has been noted for its antagonistic properties at the 5-HT1A receptor .
1. Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Cardiovascular Studies: Research indicates that compounds similar to this compound can lead to vasodilation and reduced blood pressure through α1-AR antagonism. This suggests potential applications in treating hypertension and related cardiovascular diseases.
- Neurological Studies: In experiments assessing the effects on serotonin receptor-mediated responses in brain regions like the dorsal raphe nucleus and hippocampus, the compound demonstrated significant modulation of neuronal firing rates. This highlights its potential as an anxiolytic or antidepressant agent .
2. Case Studies
A notable study explored the effects of a similar piperazine derivative on bladder function and central nervous system interactions. The findings indicated that this class of compounds could enhance bladder capacity without significant central side effects, making them candidates for treating urinary disorders .
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the recommended synthetic routes for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperazine Core Functionalization: React 2-methoxyphenylpiperazine with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
Ethylsulfonamide Attachment: Couple the sulfonated intermediate with ethanesulfonamide via nucleophilic substitution or coupling reagents.
Critical parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature Control: Reactions often require reflux (80–120°C) to achieve optimal yields .
- Catalysts: Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonation .
Refer to crystallographic validation (e.g., X-ray diffraction) to confirm structural fidelity post-synthesis .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves 3D molecular geometry, confirming sulfonyl-piperazine connectivity and torsion angles (e.g., nitro-group planarity deviations in related compounds) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular weight (±1 ppm accuracy) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of piperazine-sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize in vitro conditions (e.g., cell lines, incubation time) to minimize off-target effects .
- Structural Analogues: Perform SAR studies by systematically modifying the methoxyphenyl or sulfonamide groups to isolate pharmacophores .
- Data Meta-Analysis: Cross-reference crystallographic data (e.g., bond lengths, dihedral angles) with activity trends to identify conformation-dependent interactions .
For example, slight torsional deviations in the sulfonyl-ethyl chain (observed via X-ray) may alter receptor binding kinetics .
Advanced: What strategies optimize the compound's solubility and stability for in vitro assays?
Methodological Answer:
- Salt Formation: Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility (e.g., ethanol/water recrystallization) .
- Co-Solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to maintain compound integrity while minimizing solvent toxicity .
- Stability Studies:
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of sulfonamide/sulfonyl chloride vapors .
- Waste Disposal: Quench residual reagents (e.g., chlorosulfonic acid) with ice-cold sodium bicarbonate before disposal .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to sulfonamide oxygens .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to predict binding affinity .
- ADMET Prediction: Use QSAR models to optimize logP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Advanced: What analytical techniques are critical for detecting and quantifying metabolic byproducts in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS: Quantify parent compound and metabolites (e.g., demethylated or sulfoxide derivatives) with MRM transitions .
- Isotopic Labeling: Use ¹⁴C-labeled ethanesulfonamide to track metabolic pathways in rodent models .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
Basic: How should researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC-UV/ELSD: Achieve ≥95% purity using C18 columns (acetonitrile/water gradient elution) .
- Elemental Analysis: Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance) .
- Melting Point Consistency: Compare to literature values (e.g., 180–185°C for crystalline forms) .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological testing?
Methodological Answer:
- Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize reaction parameters (e.g., time, temperature) for reproducibility .
- Reference Standards: Include a well-characterized batch as an internal control in each assay .
- Blinded Testing: Randomize sample IDs to eliminate observer bias in activity scoring .
Advanced: How can crystallography data resolve discrepancies in reported molecular conformations?
Methodological Answer:
- Torsion Angle Analysis: Compare dihedral angles (e.g., OCH₃-phenyl vs. piperazine plane) across studies to identify polymorphic forms .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) that stabilize specific conformers .
- Rietveld Refinement: Apply to powder XRD data to resolve amorphous vs. crystalline content in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
